molecular formula C22H26N2O3 B267367 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B267367
M. Wt: 366.5 g/mol
InChI Key: CYGXQXOCHVALIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as Boc-4-OBn-Phe-NH-Pyr, is a chemical compound that has been widely used in scientific research. This compound is a derivative of benzamide and has been synthesized using a variety of methods. The purpose of

Mechanism of Action

The mechanism of action of 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr is not fully understood. However, it is believed that the compound acts as a substrate for proteases, which cleave the compound at the amide bond between the phenylalanine and pyrrolidine-1-carboxylic acid residues. This cleavage releases the pyrrolidine-1-carboxylic acid residue, which can then be used as a ligand for receptors.
Biochemical and Physiological Effects:
4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases, such as trypsin and chymotrypsin. Additionally, 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr has been shown to have an effect on the immune system, specifically on the production of cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr in lab experiments is that it is a well-characterized compound that has been extensively studied. Additionally, the compound can be easily synthesized using a variety of methods. However, one of the limitations of using 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr is that it is not a natural compound and may not accurately reflect the behavior of natural compounds in biological systems.

Future Directions

There are many future directions for the study of 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr. One area of research is the development of new compounds based on 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr that can be used as tools for studying protein-protein interactions. Additionally, the use of 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr in drug discovery and development is an area of active research. Finally, the study of the mechanism of action of 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr and its effects on biological systems is an area of ongoing research.
Conclusion:
In conclusion, 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr is a well-characterized compound that has been extensively studied in scientific research. The compound can be easily synthesized using a variety of methods and has been used as a substrate for proteases, as a ligand for receptors, and as a tool for studying protein-protein interactions. Additionally, 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr has been shown to have a variety of biochemical and physiological effects and has both advantages and limitations for lab experiments. The study of 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr is an active area of research, with many future directions for study.

Synthesis Methods

4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. In solid-phase peptide synthesis, the compound is synthesized on a solid support, while in solution-phase peptide synthesis, the compound is synthesized in solution. The synthesis of 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr involves the coupling of 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH2 and Pyrrolidine-1-carboxylic acid, followed by deprotection of the Boc group.

Scientific Research Applications

4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr has been used in scientific research for a variety of purposes. It has been used as a substrate for proteases, as a ligand for receptors, and as a tool for studying protein-protein interactions. Additionally, 4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamidee-NH-Pyr has been used as a building block for the synthesis of other compounds.

properties

Product Name

4-sec-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

4-butan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C22H26N2O3/c1-3-16(2)27-20-12-8-17(9-13-20)21(25)23-19-10-6-18(7-11-19)22(26)24-14-4-5-15-24/h6-13,16H,3-5,14-15H2,1-2H3,(H,23,25)

InChI Key

CYGXQXOCHVALIG-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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